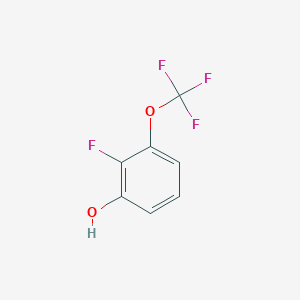

2-Fluor-3-(Trifluormethoxy)phenol

Übersicht

Beschreibung

“2-Fluoro-3-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 1334164-87-2. Its molecular weight is 196.1 and its IUPAC name is 2-fluoro-3-(trifluoromethoxy)phenol .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(trifluoromethoxy)phenol” is represented by the formula C7H4F4O2 . The InChI code for this compound is 1S/C7H4F4O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-3-(trifluoromethoxy)phenol” include a molecular weight of 196.1 . It is recommended to be stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Die Trifluormethoxy-(CF3O)-Gruppe in Verbindungen wie 2-Fluor-3-(Trifluormethoxy)phenol gewinnt zunehmend an Bedeutung in der pharmazeutischen Chemie, da sie die Bioverfügbarkeit und Stabilität von Arzneimitteln verbessern kann . Das Vorhandensein dieser Gruppe kann die metabolische Stabilität und die pharmakokinetischen Eigenschaften beeinflussen, was sie zu einem wertvollen Baustein bei der Entwicklung neuer Arzneimittel macht.

Entwicklung von Pflanzenschutzmitteln

In der Agrochemie wird die Trifluormethoxygruppe aufgrund ihrer hohen Elektronegativität und Lipophilie eingesetzt, die die Wirksamkeit von Pestiziden verbessern kann . Diese Gruppe findet sich in mehreren Pestiziden und ist mit einer erhöhten Stabilität und Langlebigkeit der Wirkstoffe im Feld verbunden.

Materialwissenschaften

Die einzigartigen elektronischen Eigenschaften der Trifluormethoxygruppe tragen zur Entwicklung fortschrittlicher Materialien bei. So kann sie verwendet werden, um die Oberflächeneigenschaften von Polymeren zu modifizieren und ihre Beständigkeit gegen Abbau und ihre Wechselwirkung mit anderen Stoffen zu verbessern .

Organische Synthese

This compound dient als Reagenz in der organischen Synthese, insbesondere bei Trifluormethoxylierungsreaktionen. Dieser Prozess ist entscheidend für die Einführung der Trifluormethoxygruppe in verschiedene organische Moleküle, was zur Entdeckung neuer Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen führen kann .

Analytische Chemie

In der analytischen Chemie kann die Verbindung als Standard oder Referenzmaterial in verschiedenen spektroskopischen und chromatographischen Techniken verwendet werden. Ihre eindeutige chemische Signatur ermöglicht eine präzise Kalibrierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen .

Umweltwissenschaften

Das Umweltverhalten fluorierter Verbindungen, einschließlich derer, die die Trifluormethoxygruppe enthalten, ist von großem Interesse. Forschungen zum biologischen Abbau und den Umweltauswirkungen dieser Verbindungen sind unerlässlich, um ihre Sicherheit und ihren ökologischen Fußabdruck zu beurteilen .

Safety and Hazards

This chemical is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be the transition metal catalysts used in this reaction.

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 2-Fluoro-3-(trifluoromethoxy)phenol may interact with its targets (transition metal catalysts) through a process called transmetalation . This process involves the transfer of an organic group (in this case, the phenol group) from boron to palladium .

Biochemical Pathways

Given its use in the suzuki–miyaura cross-coupling reaction, it can be inferred that this compound plays a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Pharmacokinetics

Given its molecular weight of 1961 , it can be inferred that this compound may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Its role in the suzuki–miyaura cross-coupling reaction suggests that it contributes to the formation of carbon-carbon bonds , which are fundamental to the structure of many organic compounds.

Action Environment

The action of 2-Fluoro-3-(trifluoromethoxy)phenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of 2-Fluoro-3-(trifluoromethoxy)phenol may be stable under a variety of environmental conditions.

Biochemische Analyse

Biochemical Properties

2-Fluoro-3-(trifluoromethoxy)phenol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms contribute to its high electronegativity, which can influence its binding affinity and reactivity with biomolecules. For instance, 2-Fluoro-3-(trifluoromethoxy)phenol has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can affect the enzyme’s activity and the overall biochemical pathway.

Cellular Effects

The effects of 2-Fluoro-3-(trifluoromethoxy)phenol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Fluoro-3-(trifluoromethoxy)phenol has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, 2-Fluoro-3-(trifluoromethoxy)phenol exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, 2-Fluoro-3-(trifluoromethoxy)phenol has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-3-(trifluoromethoxy)phenol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-3-(trifluoromethoxy)phenol remains stable under refrigerated conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and metabolic processes.

Dosage Effects in Animal Models

The effects of 2-Fluoro-3-(trifluoromethoxy)phenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and tissue damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

2-Fluoro-3-(trifluoromethoxy)phenol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity. For example, it has been shown to interact with enzymes involved in the glycolytic pathway, affecting the conversion of glucose to pyruvate . These interactions can lead to changes in energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Fluoro-3-(trifluoromethoxy)phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in particular tissues, depending on its affinity for transport proteins . This localization can influence its bioavailability and effectiveness in biochemical reactions.

Subcellular Localization

2-Fluoro-3-(trifluoromethoxy)phenol exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . This subcellular distribution is crucial for understanding the compound’s overall impact on cellular processes.

Eigenschaften

IUPAC Name |

2-fluoro-3-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWGGTMNTDIDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456193.png)

![1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1456198.png)

![(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1456200.png)

![4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456202.png)

![Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456204.png)

![{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1456209.png)